An In-depth Technical Guide to (3,5-Dimethylphenyl)hydrazine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to (3,5-Dimethylphenyl)hydrazine: Properties, Synthesis, and Reactivity
Abstract: (3,5-Dimethylphenyl)hydrazine and its salts are versatile chemical intermediates of significant interest to researchers in medicinal chemistry and process development. As a substituted hydrazine, its utility is most pronounced in the synthesis of heterocyclic scaffolds, such as indoles and pyrazoles, which are prevalent in pharmacologically active compounds. This guide provides a comprehensive overview of the core chemical properties, structural features, synthesis, and key synthetic applications of (3,5-dimethylphenyl)hydrazine, designed for professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
(3,5-Dimethylphenyl)hydrazine, often utilized as its more stable hydrochloride salt, possesses a molecular architecture that dictates its reactivity. The core structure consists of a hydrazine moiety (-NHNH₂) attached to a benzene ring substituted with two methyl groups at the meta positions.
Structural Attributes
The presence of the 3,5-dimethyl substitution pattern imparts specific electronic and steric characteristics. The methyl groups are weak electron-donating groups, which slightly increase the electron density of the aromatic ring and the nucleophilicity of the hydrazine nitrogens compared to unsubstituted phenylhydrazine. The symmetrical substitution avoids the formation of regioisomers that can occur with unsymmetrically substituted phenylhydrazines in certain reactions.
Key Identifiers:
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IUPAC Name: (3,5-dimethylphenyl)hydrazine
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Synonyms: 3,5-Xylylhydrazine
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CAS Number: 39943-61-8 (free base); 60481-36-9 (hydrochloride salt)[1][2][3]
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Molecular Formula: C₈H₁₂N₂ (free base)[1]
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Molecular Weight: 136.19 g/mol (free base); 172.66 g/mol (hydrochloride salt)[1][3]
Physicochemical Data
Quantitative physicochemical data is crucial for designing synthetic protocols, purification strategies, and formulation studies. While experimental data for the free base is limited due to its lower stability, the properties of both the free base and its hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₃ClN₂ | [1][4] |
| Molecular Weight | 136.19 g/mol | 172.66 g/mol | [1][3] |
| Appearance | Liquid or Semi-Solid | White to pale brown powder/lumps | [4] |
| XLogP3 (Computed) | 1.9 | Not Applicable | [1] |
| Hydrogen Bond Donors | 2 | 3 (as -NH₂NH₃⁺) | [1] |
| Hydrogen Bond Acceptors | 2 | 1 (Cl⁻) | [1] |
| Topological Polar Surface Area | 38.1 Ų | Not Applicable | [1] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Based on data from a derivative, the key signals for the (3,5-dimethylphenyl) moiety can be assigned with high confidence.[5]
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¹H NMR: The proton spectrum is characterized by its simplicity due to molecular symmetry.
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Aromatic Protons: Two distinct signals are expected for the aromatic protons. The single proton at the C4 position (between the methyl groups) typically appears as a singlet. The two equivalent protons at the C2 and C6 positions also produce a singlet. In a reported derivative, these signals appeared at δ 6.98 (s, 1H) and δ 7.16 (s, 2H) in CDCl₃.[5]
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Methyl Protons: The six protons of the two equivalent methyl groups at C3 and C5 will produce a sharp singlet.
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Hydrazine Protons (-NHNH₂): The protons on the hydrazine group are exchangeable and often appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. For the hydrochloride salt, these protons are more deshielded and may integrate to three protons (-NH₂NH₃⁺).
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¹³C NMR: The carbon spectrum also reflects the molecule's symmetry.
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Aromatic Carbons: Four signals are expected for the six aromatic carbons. The two methyl-substituted carbons (C3, C5), the two unsubstituted carbons adjacent to the hydrazine group (C2, C6), the single carbon between the methyl groups (C4), and the carbon bearing the hydrazine group (C1). In a reported derivative, aromatic signals attributed to the ring were observed at δ 122.3, 122.4, 122.5, 129.3, 130.5, and 138.0 in CDCl₃.[5]
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Methyl Carbons: A single signal is expected for the two equivalent methyl carbons, typically appearing around δ 21.1 .[5]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For (3,5-dimethylphenyl)hydrazine, the following absorption bands are characteristic:
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N-H Stretching: Two distinct bands are typically observed in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.
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Aromatic C-H Stretching: Signals appear just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Signals for the methyl groups appear just below 3000 cm⁻¹.
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N-H Bending (Scissoring): A strong band is typically found near 1600-1630 cm⁻¹.
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Aromatic C=C Stretching: One or more bands appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The molecular ion peak for the free base (C₈H₁₂N₂) would be observed at m/z = 136.[6]
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Fragmentation Pattern: Phenylhydrazines typically undergo fragmentation through several pathways. A key fragmentation is the cleavage of the N-N bond, which can lead to a fragment corresponding to the dimethylaniline radical cation. Another common fragmentation involves the loss of the NH₂ radical. The most stable fragments, such as those forming benzylic or tropylium-like cations, will often be the most abundant.
Synthesis and Purification
(3,5-Dimethylphenyl)hydrazine is most commonly synthesized from 3,5-dimethylaniline (3,5-xylidine) and is typically isolated as its more stable hydrochloride salt. The synthesis is a classical two-step process involving diazotization followed by reduction.
Synthetic Workflow
The overall transformation follows a well-established route for preparing arylhydrazines.
Caption: Synthetic workflow for (3,5-Dimethylphenyl)hydrazine HCl.
Detailed Experimental Protocol: Synthesis of (3,5-Dimethylphenyl)hydrazine Hydrochloride
This protocol is adapted from established methods for arylhydrazine synthesis.[7]
Step 1: Diazotization of 3,5-Dimethylaniline
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In a beaker equipped with a magnetic stirrer, add 3,5-dimethylaniline (1.0 eq).
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Add concentrated hydrochloric acid (approx. 2.5 eq) and water, and stir until the aniline salt fully dissolves.
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Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C.
Step 2: Reduction of the Diazonium Salt
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In a separate, larger beaker, prepare a solution of sodium pyrosulfite (approx. 2.0-2.5 eq) in water. Cool this solution to below 15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium pyrosulfite solution with vigorous stirring. The pH should be maintained between 7-9, and the temperature should be controlled.[7]
-
After the addition, allow the reaction to stir for 30-60 minutes.
-
Heat the mixture to 80-95 °C and then acidify with concentrated hydrochloric acid. Maintain this temperature for 30-60 minutes to complete the hydrolysis.[7]
-
Cool the mixture to room temperature and then further in an ice bath to precipitate the crude (3,5-dimethylphenyl)hydrazine hydrochloride.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold, saturated brine.
Purification Protocol: Recrystallization
For many applications, especially in drug development, high purity of the starting material is essential. The crude hydrochloride salt can be effectively purified by recrystallization.
-
Dissolve the crude (3,5-dimethylphenyl)hydrazine hydrochloride in a minimum amount of hot water. For every 100 g of crude product, approximately 600 mL of water can be used as a starting point.[8]
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution through celite or fluted filter paper to remove the charcoal and any insoluble impurities.
-
To the hot, clear filtrate, add approximately one-third of its volume of concentrated hydrochloric acid.[8]
-
Allow the solution to cool slowly to room temperature, then cool further to 0 °C in an ice bath to maximize crystal formation.
-
Collect the pure, white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Reactivity and Key Synthetic Applications
The synthetic value of (3,5-dimethylphenyl)hydrazine lies in the reactivity of the hydrazine moiety, which serves as a potent binucleophile. It is a cornerstone reagent for constructing nitrogen-containing heterocycles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for creating the indole scaffold, a privileged structure in medicinal chemistry. The reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone, followed by a[9][9]-sigmatropic rearrangement and cyclization.[9]
Caption: Mechanism of the Fischer Indole Synthesis.
Causality in Experimental Choice: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is critical. Stronger acids and higher temperatures are often required for less reactive ketones. The 3,5-dimethyl substitution pattern ensures that only one indole regioisomer (a 5,7-dimethylindole) is formed, simplifying purification and characterization.
Knorr Pyrazole Synthesis
(3,5-Dimethylphenyl)hydrazine readily reacts with 1,3-dicarbonyl compounds (or their equivalents) to form pyrazoles, another important heterocyclic motif in pharmaceuticals.
The reaction proceeds via a condensation-cyclization mechanism. The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine typically attacks one carbonyl group, followed by intramolecular condensation of the second nitrogen onto the other carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.
Experimental Insight: The regioselectivity of this reaction is a key consideration when using unsymmetrical 1,3-dicarbonyls. With (3,5-dimethylphenyl)hydrazine, the steric and electronic environment of the dicarbonyl dictates which nitrogen attacks which carbonyl first, influencing the final substitution pattern on the pyrazole ring.
Safety and Handling
(3,5-Dimethylphenyl)hydrazine and its salts must be handled with appropriate safety precautions in a laboratory setting.
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Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] As with many hydrazine derivatives, it should be treated as a suspected carcinogen and mutagen.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere, as hydrazines can be sensitive to air and light.
Conclusion
(3,5-Dimethylphenyl)hydrazine is a valuable and highly useful reagent for synthetic organic chemists, particularly those in the field of drug discovery. Its symmetric substitution pattern provides a strategic advantage in complex syntheses by preventing the formation of unwanted side products. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to leverage this molecule for the efficient construction of diverse and novel chemical entities.
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